N-(butan-2-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(butan-2-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (molecular formula: C₁₈H₁₈F₄N₄, molecular weight: 366.36 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative with a 7-amine substituent. Its structure features a 3-(4-fluorophenyl) group, a 5-methyl group, and a branched butan-2-yl chain at the 7-position. This compound belongs to a class of heterocyclic molecules explored for their biological activities, particularly in mycobacterial and infectious disease research . The 4-fluorophenyl moiety is a common pharmacophore in medicinal chemistry, enhancing binding affinity and metabolic stability, while the butan-2-yl group may modulate lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
N-butan-2-yl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4/c1-4-11(2)20-16-9-12(3)21-17-15(10-19-22(16)17)13-5-7-14(18)8-6-13/h5-11,20H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDJOEHPNDDMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(butan-2-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral agent, particularly against RNA viruses.
Medicine: Explored for its therapeutic potential in treating viral infections and other diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to inhibit viral replication by interfering with the viral RNA polymerase enzyme. This inhibition prevents the synthesis of viral RNA, thereby halting the replication process .
Comparison with Similar Compounds
7-Amine Substituents
The 7-amine group significantly influences activity and selectivity:
- Pyridin-2-ylmethyl derivatives : Compounds such as 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (e.g., compounds 22–44 in ) feature a pyridine ring, enhancing π-π stacking and hydrogen bonding. These derivatives often exhibit potent anti-mycobacterial activity (MIC < 1 μM) due to interactions with ATP synthase .
- Butan-2-yl vs.
3- and 5-Position Substituents
- 3-(4-Fluorophenyl) : Optimal for anti-M.tb activity, as seen in , where fluorination at the 4-position enhances target binding and metabolic stability.
- 5-Methyl vs. 5-Aryl : The 5-methyl group in the target compound reduces steric hindrance compared to bulkier 5-aryl substituents (e.g., 5-phenyl in compound 47, ), which may compromise activity against mycobacteria .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | 3-Substituent | 5-Substituent | 7-Amine Group | MW (g/mol) | logP | Melting Point (°C) |
|---|---|---|---|---|---|---|
| N-(butan-2-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | 4-Fluorophenyl | Methyl | Butan-2-yl | 366.36 | ~4.4 | Not reported |
| 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (47) | 4-Fluorophenyl | Phenyl | Pyridin-2-ylmethyl | 409.40 | 3.9 | 177–180 |
| 3-(4-Fluorophenyl)-N-((6-methoxypyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (48) | 4-Fluorophenyl | Phenyl | 6-Methoxypyridin-2-ylmethyl | 425.43 | 3.7 | 163–165 |
| 3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (3) | 4-Fluorophenyl | Methyl | Pyridin-2-ylmethyl | 347.38 | 3.5 | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
